Olanexidine

Description

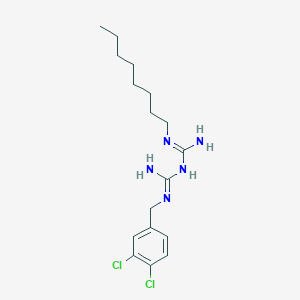

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]-2-octylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27Cl2N5/c1-2-3-4-5-6-7-10-22-16(20)24-17(21)23-12-13-8-9-14(18)15(19)11-13/h8-9,11H,2-7,10,12H2,1H3,(H5,20,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQMUJGZCZTLQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318290 | |

| Record name | Olanexidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146510-36-3 | |

| Record name | Olanexidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146510-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olanexidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146510363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olanexidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16889 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olanexidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLANEXIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92C2328G7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Olanexidine's Spectrum of Bactericidal Activity Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanexidine gluconate, chemically known as 1-(3,4-dichlorobenzyl)-5-octylbiguanide gluconate, is a novel monobiguanide antiseptic agent developed for applications such as preoperative skin preparation.[1][2][3] It demonstrates potent, rapid, and broad-spectrum antimicrobial properties against a wide range of microorganisms, including clinically relevant Gram-positive and Gram-negative bacteria.[4][5] This document provides an in-depth technical overview of this compound's bactericidal activity with a specific focus on Gram-negative bacteria, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action against Gram-Negative Bacteria

The bactericidal effect of this compound against Gram-negative bacteria is a multi-step process primarily targeting the cell envelope, leading to a loss of membrane integrity and subsequent cell death.[2]

The proposed mechanism involves:

-

Initial Binding: this compound first interacts with the outer membrane of Gram-negative bacteria. A key target is the lipopolysaccharide (LPS) layer, a major component of the outer membrane.[1][4][6]

-

Membrane Permeabilization: This initial binding rapidly disrupts the outer membrane, increasing its permeability.[1][6] This allows the this compound molecules to access the inner cytoplasmic membrane.

-

Disruption of Cytoplasmic Membrane: The agent then disrupts the integrity of the inner cytoplasmic membrane.[1][4][6]

-

Leakage of Intracellular Components: This disruption leads to the irreversible leakage of essential intracellular components, which is the primary cause of its bacteriostatic and bactericidal effects.[4][6][7]

-

Protein Denaturation: At relatively high concentrations (≥160 μg/ml), this compound can also cause cell aggregation by denaturing proteins.[1][4][7]

This mechanism of action, centered on rapid membrane disruption, contributes to its fast-acting bactericidal properties.[2]

Quantitative Spectrum of Bactericidal Activity

This compound exhibits potent bactericidal activity against a wide array of Gram-negative bacteria. The efficacy is typically quantified by the Minimum Bactericidal Concentration (MBC), which is the lowest concentration of an antiseptic that kills ≥99.9% of the initial bacterial inoculum after a specific exposure time.

The following table summarizes the estimated bactericidal concentrations of this compound against a large collection of Gram-negative bacterial strains after a short exposure time.

| Bacterial Group | No. of Strains Tested | Exposure Time (seconds) | Estimated Bactericidal Concentration (μg/ml) | Citation(s) |

| Gram-Negative Bacteria | 136 | 180 | 434 | [1][4][6][7] |

| Gram-Positive Cocci | 155 | 180 | 869 | [1][4][6][7] |

| Gram-Positive Bacilli | 29 | 180 | 109 | [1][4][6][7] |

Experimental Protocols

The quantitative data for this compound's bactericidal activity were determined using a modified microdilution method designed to assess efficacy over short contact times, which is critical for antiseptic applications.[1]

Protocol for Determining Minimum Bactericidal Concentration (MBC)

This protocol is adapted from methodologies used to evaluate the rapid efficacy of antiseptics.[1][8]

-

Preparation of Bacterial Inoculum:

-

Target bacterial strains are grown in an appropriate broth medium to reach a suitable growth phase.

-

The bacterial cells are harvested, washed once with sterile saline to remove residual broth, and then resuspended and diluted in distilled water.[1]

-

The final bacterial suspension is adjusted to a density of ≥2 × 10⁵ Colony Forming Units (CFU)/ml.[1]

-

-

Antiseptic Dilution and Exposure:

-

A series of concentrations of this compound gluconate are prepared using the 2-fold serial dilution method in distilled water.[1]

-

In a microtiter plate, 50 μl of the bacterial suspension is mixed with 50 μl of each antiseptic concentration.

-

The mixture is incubated for specified short exposure times, such as 30, 60, and 180 seconds, at room temperature (23°C ± 3°C).[1]

-

-

Neutralization and Recovery:

-

Immediately following the exposure period, the bactericidal action is terminated by adding a validated neutralizing agent.[1] The neutralizer inactivates the antiseptic without harming the remaining viable bacteria.

-

A sample from the neutralized mixture is then plated onto a suitable agar medium.

-

-

Incubation and MBC Determination:

Conclusion

This compound gluconate demonstrates significant and rapid bactericidal activity against a broad spectrum of Gram-negative bacteria.[1] Its primary mechanism involves a swift disruption of the bacterial cell envelope, leading to the loss of intracellular contents.[6] Quantitative assessments confirm its efficacy at relatively low concentrations with short exposure times, highlighting its suitability as a fast-acting antiseptic. The standardized protocols for evaluating its bactericidal properties provide a robust framework for comparative analysis and further development in the field of infection control.

References

- 1. Bactericidal Effects and Mechanism of Action of this compound Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound Gluconate used for? [synapse.patsnap.com]

- 3. Effect of aqueous this compound versus alcohol-based chlorhexidine for surgical skin antisepsis on incidence of surgical site infections in gastrointestinal surgery: multicentre randomised controlled clinical trial (OEDO trial) protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Bactericidal Effects and Mechanism of Action of this compound Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. qlaboratories.com [qlaboratories.com]

Olanexidine Gluconate Versus Olanexidine Base: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olanexidine, a potent biguanide antiseptic, is a critical agent in infection control. This technical guide provides an in-depth comparison of this compound gluconate and this compound base for research and development applications. While the antimicrobial efficacy resides in the this compound molecule, the choice between the salt and base forms is dictated by physicochemical properties, primarily solubility, which significantly impacts formulation and experimental design. This document outlines the chemical and physical characteristics, summarizes key efficacy and safety data, provides detailed experimental protocols, and presents visual workflows to guide researchers in selecting the appropriate form of this compound for their studies.

Introduction

This compound is a broad-spectrum antiseptic agent belonging to the biguanide class of compounds.[1][2] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to leakage of intracellular components and cell death.[1][2][3] this compound has demonstrated high bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][3] In research and clinical settings, this compound is predominantly available as this compound gluconate. This preference is due to the significantly enhanced aqueous solubility of the gluconate salt compared to the this compound base, which is poorly soluble in water. This guide will explore the key differences and considerations for utilizing either this compound gluconate or this compound base in research studies.

Chemical and Physical Properties

The fundamental difference between this compound gluconate and this compound base lies in their salt form, which directly influences their solubility and handling properties. The active antimicrobial moiety is this compound itself.

| Property | This compound Base | This compound Gluconate | Reference(s) |

| Chemical Name | 1-(3,4-Dichlorobenzyl)-5-octylbiguanide | 1-(3,4-Dichlorobenzyl)-5-octylbiguanide D-gluconate | [1] |

| Molecular Formula | C₁₇H₂₇Cl₂N₅ | C₂₃H₃₉Cl₂N₅O₇ | |

| Molecular Weight | 372.34 g/mol | 568.53 g/mol | |

| Solubility in Water | Very poor | Soluble | |

| Form | Solid | Typically available as an aqueous solution | |

| Purpose of Gluconate | N/A | To increase aqueous solubility for topical application. | [1] |

Key Insight: For most in vitro and in vivo research, especially those requiring aqueous formulations for topical application or cell culture-based assays, this compound gluconate is the preferred form due to its enhanced solubility. This compound base may be relevant for specific formulation development studies or research focusing on the synthesis and chemical properties of the active molecule.

Antimicrobial Efficacy

The bactericidal activity of this compound is attributed to the this compound molecule. Studies have consistently demonstrated the potent and rapid antimicrobial effects of this compound gluconate formulations.

| Organism Type | Representative Species | Minimum Bactericidal Concentration (MBC) of this compound (as gluconate) | Exposure Time | Reference(s) |

| Gram-positive Cocci | Staphylococcus aureus (including MRSA), Enterococcus spp. (including VRE) | ~869 µg/mL (estimated for 155 strains) | 180 seconds | [1][3] |

| Gram-positive Bacilli | Corynebacterium spp. | ~109 µg/mL (estimated for 29 strains) | 180 seconds | [1][3] |

| Gram-negative Bacteria | Pseudomonas aeruginosa, Serratia marcescens | ~434 µg/mL (estimated for 136 strains) | 180 seconds | [1][3] |

Note: The provided MBC values are estimations from a study using a specific formulation of this compound gluconate. Actual MBCs can vary depending on the specific strain, formulation, and experimental conditions.

Experimental Protocols

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is adapted from methodologies used in the evaluation of this compound gluconate.

Objective: To determine the lowest concentration of an antiseptic that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

-

This compound gluconate or a solubilized form of this compound base.

-

Bacterial strains of interest (e.g., S. aureus, P. aeruginosa).

-

Appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Sterile 96-well microtiter plates.

-

Neutralizing broth (e.g., D/E Neutralizing Broth) to inactivate the antiseptic.

-

Sterile saline or phosphate-buffered saline (PBS).

-

Incubator.

-

Spectrophotometer.

Workflow Diagram:

Procedure:

-

Inoculum Preparation: Culture the test organism overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 1-5 x 10⁵ CFU/mL.

-

Serial Dilution: Prepare two-fold serial dilutions of the this compound compound in the growth medium in a 96-well plate.

-

Inoculation: Add an equal volume of the prepared bacterial inoculum to each well. Include a growth control (no antiseptic) and a sterility control (no bacteria).

-

Incubation for MIC: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antiseptic that completely inhibits visible growth.

-

Subculturing for MBC: From the wells showing no visible growth (the MIC and higher concentrations), take a defined volume (e.g., 10 µL) and plate it onto agar plates containing a suitable neutralizer.

-

Incubation for MBC: Incubate the plates at 37°C for 18-24 hours.

-

MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

In Vitro Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound on skin cell lines.

Objective: To evaluate the effect of this compound on the viability of human skin cells (e.g., keratinocytes, fibroblasts).

Materials:

-

Human skin cell lines (e.g., HaCaT keratinocytes, primary dermal fibroblasts).

-

Complete cell culture medium.

-

This compound gluconate or a solubilized form of this compound base.

-

Sterile 96-well cell culture plates.

-

Cell viability reagent (e.g., MTT, XTT, or a commercial kit like Cell Counting Kit-8).

-

Plate reader (spectrophotometer).

-

Incubator (37°C, 5% CO₂).

Workflow Diagram:

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

-

Treatment: Prepare serial dilutions of the this compound compound in complete cell culture medium and replace the existing medium in the wells with the treatment solutions. Include a vehicle control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

In Vitro Skin Permeation and Irritation Testing

This section outlines a general approach for assessing skin permeability and irritation potential.

Objective: To evaluate the potential of this compound to permeate the skin barrier and cause irritation.

Materials:

-

Franz diffusion cells.

-

Excised human or animal skin (e.g., porcine ear skin).

-

Receptor fluid (e.g., PBS with a solubility enhancer if needed).

-

This compound formulation.

-

Analytical method for quantifying this compound (e.g., HPLC).

-

Reconstructed human epidermis (RhE) models for irritation testing (e.g., EpiDerm™, SkinEthic™).

-

MTT assay components for irritation assessment.

Logical Relationship Diagram for Skin Safety Assessment:

Permeation Protocol Outline:

-

Mount the excised skin in the Franz diffusion cells with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with the appropriate receptor fluid and ensure the system is maintained at a physiological temperature (32-37°C).

-

Apply the this compound formulation to the skin surface in the donor compartment.

-

At predetermined time points, collect samples from the receptor compartment and replace with fresh fluid.

-

Analyze the samples to quantify the amount of this compound that has permeated the skin.

Irritation Protocol Outline (using RhE models):

-

Apply the this compound formulation to the surface of the RhE tissue.

-

Incubate for a defined exposure period.

-

Wash the tissue to remove the test substance and incubate for a recovery period.

-

Assess tissue viability using the MTT assay. A significant reduction in viability compared to the negative control indicates irritation potential.

Mechanism of Action: Signaling Pathway

The primary mechanism of action of this compound is direct membrane disruption rather than a specific signaling pathway.

This compound, being positively charged at physiological pH, is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.[1] This interaction leads to the disruption of the membrane's integrity, causing increased permeability and the leakage of essential intracellular components, ultimately resulting in bacterial cell death.[1][2][3]

Conclusion and Recommendations for Researchers

The choice between this compound gluconate and this compound base for research is primarily a matter of practicality, driven by the need for aqueous solubility.

-

For most biological and preclinical research, this compound gluconate is the recommended form. Its solubility in aqueous media makes it suitable for antimicrobial efficacy testing, cytotoxicity assays, and the development of topical formulations.

-

This compound base is of interest primarily for synthetic chemistry and specific formulation studies where the absence of the gluconate counter-ion is required. Researchers using the base form must develop appropriate solubilization strategies for their experimental systems.

When reporting research findings, it is crucial to specify the form of this compound used and to express concentrations in a manner that allows for clear comparison, such as molarity or by indicating the concentration of the active this compound moiety. This detailed guide provides the necessary technical information and experimental frameworks to support robust and reproducible research on this important antiseptic agent.

References

Methodological & Application

Application Notes and Protocols for Assessing Olanexidine's Bactericidal Speed Using Time-Kill Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for utilizing the time-kill assay to evaluate the bactericidal speed of olanexidine, a broad-spectrum antiseptic agent. The provided protocols are based on established guidelines and published studies, ensuring robust and reproducible results for assessing the antimicrobial efficacy of this compound.

Introduction to this compound and Time-Kill Assays

This compound gluconate, with the chemical name 1-(3,4-dichlorobenzyl)-5-octylbiguanide gluconate, is a monobiguanide antiseptic with potent bactericidal activity against a wide range of bacteria, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3][4][5] Its mechanism of action involves binding to the bacterial cell membrane, leading to membrane disruption, irreversible leakage of intracellular components, and at higher concentrations, protein denaturation and cell aggregation.[1][2][3][4]

The time-kill assay is a dynamic method used to assess the in vitro bactericidal or bacteriostatic activity of an antimicrobial agent over time.[6][7][8] This assay is crucial for determining the rate at which a disinfectant or antiseptic, such as this compound, can kill a specific population of microorganisms.[8][9] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU)/mL of the initial inoculum.[6][10]

Quantitative Data Summary

The following tables summarize the bactericidal activity of this compound gluconate from published studies, highlighting its rapid action.

Table 1: Estimated Bactericidal Concentrations of this compound Gluconate after 180-second Exposure [1][2][3][4]

| Bacterial Group | Number of Strains | Estimated Bactericidal Concentration (µg/mL) |

| Gram-positive cocci | 155 | 869 |

| Gram-positive bacilli | 29 | 109 |

| Gram-negative bacteria | 136 | 434 |

Table 2: Log10 Reduction of Various Bacterial Strains after Exposure to 1.5% this compound Gluconate (OLG) [5]

| Bacterial Strain | Exposure Time | Log10 Reduction |

| S. aureus ATCC 33591 (MRSA) | 30 seconds | >5.0 |

| S. epidermidis ATCC 12228 | 30 seconds | >5.0 |

| Vancomycin-resistant E. faecalis ATCC 51575 | 30 seconds | >5.0 |

Experimental Protocols

This section details the protocol for performing a time-kill assay to assess the bactericidal speed of this compound. This protocol is a synthesized guideline based on methodologies from the Clinical and Laboratory Standards Institute (CLSI) and ASTM International, as well as specific this compound studies.[6][8][11][12][13][14]

Materials

-

This compound gluconate solution of desired concentrations

-

Test bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

-

Appropriate bacterial growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

-

Phosphate-buffered saline (PBS) or sterile saline

-

Neutralizing broth (e.g., D/E Neutralizing Broth, Letheen Broth with Tween 80)

-

Sterile test tubes or microcentrifuge tubes

-

Incubator

-

Spectrophotometer or McFarland standards

-

Vortex mixer

-

Pipettes and sterile tips

-

Agar plates (e.g., Tryptic Soy Agar, Plate Count Agar)

-

Timer

-

Sterile distilled water

Experimental Workflow

The following diagram illustrates the key steps in the time-kill assay for this compound.

Caption: Workflow of the time-kill assay for this compound.

Step-by-Step Protocol

-

Preparation of Bacterial Inoculum:

-

Streak the test bacterial strain onto an appropriate agar plate and incubate overnight at 35-37°C.

-

Inoculate a single colony into a suitable broth medium and incubate overnight at 35-37°C with shaking.

-

Harvest the bacterial cells by centrifugation, wash with PBS, and resuspend in PBS.

-

Adjust the bacterial suspension to a concentration of approximately 1 x 10⁸ CFU/mL (corresponding to a 0.5 McFarland standard). This will be the stock inoculum.

-

-

Preparation of this compound Solutions:

-

Prepare a series of dilutions of this compound gluconate in sterile distilled water to achieve the desired final concentrations for testing.

-

-

Time-Kill Procedure:

-

For each time point to be tested (e.g., 30, 60, 180 seconds), add a specified volume of the adjusted bacterial inoculum to a tube containing a specified volume of the this compound solution. The final bacterial concentration should be approximately 1 x 10⁶ CFU/mL.

-

Include a growth control tube containing the bacterial inoculum and saline instead of this compound.

-

At the designated time points, transfer a defined volume of the bacteria-olanexidine mixture to a tube containing an appropriate neutralizing broth to stop the bactericidal action of this compound.

-

Vortex the neutralized suspension.

-

-

Enumeration of Surviving Bacteria:

-

Perform serial 10-fold dilutions of the neutralized suspension in PBS.

-

Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

-

Incubate the plates at 35-37°C for 24-48 hours.

-

Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

-

-

Data Analysis:

-

Calculate the log10 reduction in viable bacteria for each this compound concentration at each time point compared to the initial inoculum count (time zero) or the growth control.

-

Log10 Reduction = (Log10 CFU/mL of initial inoculum) - (Log10 CFU/mL of surviving bacteria).

-

A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.

-

Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism of action of this compound on a bacterial cell.

Caption: Proposed mechanism of action of this compound.

Conclusion

The time-kill assay is an indispensable tool for characterizing the rapid bactericidal activity of this compound. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and comparative data on the speed and efficacy of this important antiseptic agent. This information is critical for the development and regulatory approval of new antiseptic formulations and for understanding their clinical applications in preventing infections.

References

- 1. Bactericidal Effects and Mechanism of Action of this compound Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Bactericidal Effects and Mechanism of Action of this compound Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. emerypharma.com [emerypharma.com]

- 7. scribd.com [scribd.com]

- 8. pacificbiolabs.com [pacificbiolabs.com]

- 9. nelsonlabs.com [nelsonlabs.com]

- 10. actascientific.com [actascientific.com]

- 11. Fast-acting bactericidal activity of this compound gluconate against qacA/B-positive methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. microbiologyresearch.org [microbiologyresearch.org]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. Pharmaceutical Properties of a Tinted Formulation of a Biguanide Antiseptic Agent, this compound Gluconate [jstage.jst.go.jp]

Application Notes and Protocols for Olanexidine in the Prevention of Surgical Site Infections in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanexidine gluconate is a novel biguanide antiseptic agent demonstrating potent, rapid, and broad-spectrum antimicrobial activity.[1][2] It is utilized for preoperative skin preparation to mitigate the risk of surgical site infections (SSIs).[1][3] SSIs are a significant cause of postoperative morbidity, leading to extended hospital stays and increased healthcare costs.[2][4] this compound has shown efficacy against a wide range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its mechanism of action involves the disruption of microbial cell membrane integrity, causing leakage of intracellular components and subsequent cell death.[1] Animal models are crucial for the preclinical evaluation of such antiseptics, providing data on their bactericidal efficacy and safety in vivo. This document outlines the application of this compound in animal models for SSI prevention, with detailed protocols and quantitative data summaries.

Mechanism of Action

This compound exerts its bactericidal effect by targeting the bacterial cell membrane. The process begins with the binding of this compound to the cell surface, followed by the disruption of the membrane's integrity. This leads to an irreversible leakage of essential intracellular components, resulting in bacterial cell death. At higher concentrations, this compound can also cause protein denaturation, leading to cell aggregation.[5]

Application in Animal Models

The cynomolgus monkey (Macaca fascicularis) model has been effectively used to evaluate the in vivo bactericidal efficacy of this compound for preoperative skin preparation.[1][4] Additionally, an ex vivo Yucatan micropig skin model has been employed to assess its fast-acting bactericidal activity and substantivity.[6] While in vivo trials on bacteria-infected mouse skin have been conducted, detailed protocols from these studies are not as readily available in the public domain.[7] The following sections will focus on the detailed protocols and data from the cynomolgus monkey model.

Quantitative Data Summary

The bactericidal efficacy of this compound has been quantified by measuring the log10 reduction in bacterial counts on the skin of cynomolgus monkeys. The following tables summarize the mean log10 reductions at 10 minutes (fast-acting effect) and 6 hours (long-lasting effect) after application, comparing this compound with other common antiseptics under clean and blood-contaminated conditions.

Table 1: Bactericidal Efficacy in Clean (Non-Blood-Contaminated) Conditions

| Antiseptic | Concentration | Mean Log10 Reduction at 10 min | Mean Log10 Reduction at 6 hours |

| This compound Gluconate | 1.0% | >3.16 | >3.16 |

| This compound Gluconate | 1.5% | >3.16 | >3.16 |

| This compound Gluconate | 2.0% | >3.16 | >3.16 |

| Chlorhexidine Gluconate | 0.5% | >3.16 | >3.16 |

| Povidone-Iodine | 10% | >3.16 | >3.16 |

| Saline (Negative Control) | - | 0.25 | 0.11 |

Data sourced from an experimental study in cynomolgus monkeys.[4]

Table 2: Bactericidal Efficacy in Blood-Contaminated Conditions

| Condition | Antiseptic | Concentration | Mean Log10 Reduction at 10 min | Mean Log10 Reduction at 6 hours |

| Blood Contamination Before Antisepsis | This compound Gluconate | 1.5% | >3.16 | >3.16 |

| Chlorhexidine Gluconate | 0.5% | 1.83 | 1.54 | |

| Povidone-Iodine | 10% | 2.67 | 2.33 | |

| Blood Contamination After Antisepsis | This compound Gluconate | 1.5% | >3.16 | >3.16 |

| Chlorhexidine Gluconate | 0.5% | 2.15 | 1.98 | |

| Povidone-Iodine | 10% | >3.16 | 2.83 |

Data sourced from an experimental study in cynomolgus monkeys. This compound was significantly more effective than Chlorhexidine and Povidone-Iodine when blood was applied before the antiseptic.[1][4]

Experimental Protocols

The following protocols are based on the methodology used in the cynomolgus monkey model for evaluating preoperative skin antiseptics.[1][4]

1. Animal Model and Preparation

-

Animal Model: Cynomolgus monkeys (Macaca fascicularis).

-

Housing and Acclimatization: Animals should be housed under standard laboratory conditions and allowed to acclimatize before the experiment.

-

Preparation:

-

Anesthetize the animals (e.g., with an intramuscular ketamine/xylazine mixture) and place them in a supine position.

-

Clip the hair on the abdomen to create a clear area for the test sites.

-

Mark two test sites (e.g., one on each side of the abdomen) and within each test site, mark three sampling areas (e.g., 3.5 x 3.5 cm each) using an indelible pen. These will be for baseline, 10-minute, and 6-hour measurements.

-

2. Baseline Bacterial Sampling

-

Method: Use the cylinder sampling technique.

-

Place a sterile cylinder firmly onto the designated baseline sampling area.

-

Pipette a standardized volume of sampling fluid with a neutralizer into the cylinder.

-

Scrub the skin inside the cylinder for a set time (e.g., 1 minute) with a sterile scrubber.

-

Aspirate the fluid and plate serial dilutions onto appropriate agar (e.g., Tryptic Soy Agar) for bacterial enumeration.

-

3. Antiseptic Application Protocols

-

Experiment 1: Clean Condition

-

Following baseline sampling, apply the test antiseptic (e.g., 1.5% this compound Gluconate, 0.5% Chlorhexidine Gluconate, or 10% Povidone-Iodine) to the entire test site.

-

Application can be done using two sponges with handles, pressing the first sponge against the site and then wiping the area with the second sponge for a standardized duration (e.g., 30 seconds).

-

Allow the site to air dry.

-

-

Experiment 2: Blood Contamination Before Antisepsis

-

After marking the test sites, spread a standardized volume of pooled, sterile blood (e.g., 20 ml) over the test site using a sterile syringe and spreader.

-

Perform baseline bacterial sampling from the blood-contaminated site.

-

Apply the antiseptics as described in the clean condition protocol.

-

-

Experiment 3: Blood Contamination After Antisepsis

-

Perform baseline bacterial sampling from the clean test site.

-

Apply the antiseptic as described in the clean condition protocol.

-

After the antiseptic has been applied, spread a standardized volume of pooled, sterile blood (e.g., 20 ml) over the test site.

-

4. Post-Application Bacterial Sampling

-

At 10 minutes and 6 hours post-application, perform bacterial sampling from the designated sampling areas using the same cylinder sampling technique as for the baseline.

-

Calculate the log10 reduction in bacterial counts for each time point relative to the baseline.

Visualizations

Experimental Workflow

References

- 1. Effects of this compound gluconate on preoperative skin preparation: an experimental study in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical study of a new skin antiseptic this compound gluconate in gastrointestinal cancer surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Effects of this compound gluconate on preoperative skin preparation: an experimental study in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of fast-acting bactericidal activity and substantivity of an antiseptic agent, this compound gluconate, using an ex vivo skin model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Randomized controlled trial of this compound gluconate and povidone iodine for surgical site infection after gastrointestinal surgery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Olanexidine Cytotoxicity on Human Fibroblasts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanexidine gluconate is a potent, broad-spectrum biguanide antiseptic agent utilized for skin disinfection, particularly in preoperative settings.[1] Its primary mechanism of action against microbes involves the disruption of cell membrane integrity, leading to the leakage of intracellular components and subsequent cell death.[2][3] At higher concentrations, this compound can also cause protein denaturation.[4][5] While its efficacy as an antiseptic is well-documented, a thorough understanding of its cytotoxic potential on human cells, such as dermal fibroblasts, is crucial for ensuring its safe clinical use. Fibroblasts play a critical role in wound healing and tissue regeneration, and any adverse effects of topical antiseptics on these cells could impair these processes.

These application notes provide detailed protocols to assess the cytotoxicity of this compound on human fibroblasts. The described experimental workflow is designed to deliver a comprehensive toxicity profile, encompassing evaluations of cell viability, membrane integrity, and the induction of apoptosis.

Experimental Workflow Overview

The assessment of this compound cytotoxicity on human fibroblasts follows a multi-tiered approach. Initially, a dose-response and time-course analysis is performed to determine the concentration and exposure duration at which this compound affects cell viability. Subsequently, mechanistic studies are conducted to elucidate the mode of cell death, distinguishing between necrosis and apoptosis.

Caption: Experimental workflow for assessing this compound cytotoxicity.

Key Experimental Protocols

Cell Culture and this compound Preparation

1.1. Human Fibroblast Culture:

-

Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells upon reaching 80-90% confluency. For experiments, use cells between passages 3 and 8.

1.2. Preparation of this compound Gluconate Working Solutions:

-

Prepare a stock solution of this compound gluconate in sterile distilled water or an appropriate buffer.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Protocol:

-

Seed human fibroblasts into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity and compromised membrane integrity.[8]

Protocol:

-

Seed human fibroblasts in a 96-well plate as described for the MTT assay.

-

Treat the cells with various concentrations of this compound for the desired time periods. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

-

After incubation, carefully collect the cell culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture to each well according to the manufacturer's instructions.[9][10]

-

Incubate the plate at room temperature, protected from light, for the recommended duration.

-

Measure the absorbance at the specified wavelength (typically 490 nm).

-

Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes.[11]

Protocol:

-

Seed fibroblasts in 6-well plates and treat with this compound.

-

Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[12][13]

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

Apoptosis Confirmation: Caspase-3/7 Activity Assay

Caspases are key proteases in the apoptotic cascade. This assay measures the activity of effector caspases 3 and 7, providing a specific marker for apoptosis.[14]

Protocol:

-

Seed fibroblasts in a white-walled 96-well plate and treat with this compound.

-

After the desired incubation period, add the Caspase-Glo® 3/7 reagent directly to the wells.[15][16]

-

Incubate at room temperature as per the manufacturer's protocol.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of active caspase-3/7.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.

Table 1: Dose-Response of this compound on Human Fibroblast Viability (MTT Assay)

| This compound Conc. (µg/mL) | % Viability (24h) ± SD | % Viability (48h) ± SD | % Viability (72h) ± SD |

| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |

| 1 | 98 ± 4.5 | 95 ± 5.1 | 92 ± 5.5 |

| 10 | 85 ± 6.1 | 75 ± 5.9 | 60 ± 6.3 |

| 50 | 50 ± 5.5 | 30 ± 4.7 | 15 ± 3.9 |

| 100 | 20 ± 3.8 | 10 ± 2.5 | 5 ± 1.8 |

| 200 | 5 ± 2.1 | < 5 | < 5 |

Table 2: Membrane Integrity of Human Fibroblasts Exposed to this compound (LDH Assay)

| This compound Conc. (µg/mL) | % Cytotoxicity (24h) ± SD | % Cytotoxicity (48h) ± SD | % Cytotoxicity (72h) ± SD |

| 0 (Control) | 5 ± 1.2 | 6 ± 1.5 | 7 ± 1.8 |

| 1 | 7 ± 1.8 | 10 ± 2.1 | 15 ± 2.5 |

| 10 | 25 ± 3.5 | 40 ± 4.2 | 55 ± 5.1 |

| 50 | 60 ± 5.1 | 75 ± 6.3 | 85 ± 5.9 |

| 100 | 85 ± 6.8 | 90 ± 5.5 | > 95 |

| 200 | > 95 | > 95 | > 95 |

Table 3: Apoptosis and Necrosis in Human Fibroblasts after 24h this compound Treatment (Annexin V/PI Staining)

| This compound Conc. (µg/mL) | % Viable Cells ± SD | % Early Apoptotic ± SD | % Late Apoptotic/Necrotic ± SD |

| 0 (Control) | 95 ± 2.5 | 2 ± 0.8 | 3 ± 1.1 |

| 10 | 80 ± 3.1 | 10 ± 2.2 | 10 ± 2.5 |

| 50 | 45 ± 4.5 | 30 ± 3.8 | 25 ± 4.1 |

| 100 | 15 ± 3.2 | 25 ± 4.1 | 60 ± 5.5 |

Table 4: Caspase-3/7 Activity in Human Fibroblasts after 24h this compound Treatment

| This compound Conc. (µg/mL) | Relative Luminescence Units (RLU) ± SD | Fold Change vs. Control |

| 0 (Control) | 1500 ± 150 | 1.0 |

| 10 | 4500 ± 350 | 3.0 |

| 50 | 9000 ± 700 | 6.0 |

| 100 | 7500 ± 650 | 5.0 |

Putative Signaling Pathways in this compound-Induced Cytotoxicity

The membrane-disrupting action of this compound is likely to initiate a cascade of intracellular events leading to cell death. A plausible signaling pathway involves the influx of extracellular calcium (Ca2+) and the generation of reactive oxygen species (ROS).[17][18]

Caption: Putative signaling pathway of this compound cytotoxicity.

An influx of Ca2+ can lead to mitochondrial dysfunction, a major source of ROS.[19] Elevated ROS levels can, in turn, induce apoptosis through the activation of caspase cascades or, at higher levels, lead directly to necrosis.[1][20] The balance between these pathways likely depends on the concentration of this compound and the duration of exposure.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive assessment of this compound cytotoxicity in human fibroblasts. By combining assays that measure cell viability, membrane integrity, and specific markers of apoptosis, researchers can obtain a detailed understanding of the dose-dependent and time-dependent effects of this compound. This information is critical for the preclinical safety evaluation of this antiseptic and for establishing safe clinical application guidelines. The elucidation of the underlying signaling pathways will further contribute to a more complete toxicological profile of this compound.

References

- 1. KoreaMed Synapse [synapse.koreamed.org]

- 2. Reactive Oxygen Species Across Death Pathways: Gatekeepers of Apoptosis, Ferroptosis, Pyroptosis, Paraptosis, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Gluconate? [synapse.patsnap.com]

- 4. Bactericidal Effects and Mechanism of Action of this compound Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bactericidal Effects and Mechanism of Action of this compound Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. LDH cytotoxicity assay [protocols.io]

- 9. takarabio.com [takarabio.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. kumc.edu [kumc.edu]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]

- 15. frontiersin.org [frontiersin.org]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. Calcium signaling and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Calcium signaling - Wikipedia [en.wikipedia.org]

- 20. Reactive Oxygen Species (ROS) Regulates Different Types of Cell Death by Acting as a Rheostat - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Olanexidine Solutions for In Vitro Experiments

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing olanexidine solutions for long-term in vitro experiments. The following information addresses common challenges and frequently asked questions to ensure the stability and effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in in vitro experiments?

This compound is a biguanide antiseptic agent with broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1] Its primary mechanism of action involves the disruption of bacterial cell membranes, leading to the leakage of intracellular components and cell death.[1][2] In in vitro experiments, it is often used to study antimicrobial efficacy, develop new antiseptic formulations, and investigate mechanisms of bacterial cell death.

Q2: What is the most stable form of this compound for creating aqueous solutions?

This compound is often used as this compound gluconate. The gluconate salt significantly enhances the water solubility and stability of this compound, allowing for the preparation of stable aqueous solutions even at high concentrations.[3] Aqueous solutions of this compound gluconate can remain clear and stable for extended periods at room temperature.[3]

Q3: What are the optimal storage conditions for this compound gluconate stock solutions?

While specific long-term stability data under various conditions is not extensively published, aqueous solutions of this compound gluconate have been shown to be stable.[3] For general laboratory use, it is recommended to store stock solutions in tightly sealed, light-resistant containers. Based on stability studies of similar biguanides like chlorhexidine, storage at controlled room temperature or refrigerated conditions (2-8°C) is advisable to minimize potential degradation over extended periods.[4]

Q4: Can I sterilize my this compound gluconate solution by autoclaving?

Caution should be exercised when considering autoclaving, especially for solutions with concentrations greater than 1.0% (w/v), as this can lead to the formation of insoluble residues. For lower concentrations, autoclaving may be possible, but filtration through a 0.22 µm membrane filter is a recommended alternative for sterilizing this compound solutions to avoid potential degradation.

Troubleshooting Guide

| Issue | Potential Cause | Troubleshooting Steps |

| Precipitation in this compound Stock Solution | - pH Shift: The pH of the solution may have shifted to a more alkaline range, reducing the solubility of the gluconate salt. - Evaporation: Solvent evaporation can lead to an increase in concentration beyond the solubility limit. - Contamination: Introduction of contaminants that react with this compound. | - Ensure the pH of the solution is maintained within a slightly acidic to neutral range. - Store solutions in tightly sealed containers to prevent evaporation. - Use high-purity water and sterile techniques when preparing solutions. |

| Cloudiness or Precipitation Upon Addition to Cell Culture Media | - Interaction with Media Components: Anionic components in some culture media, such as certain salts or proteins in serum, can interact with the cationic this compound molecule, leading to precipitation. | - Prepare a more dilute stock solution of this compound and add it to the media with gentle mixing. - Test the compatibility of this compound with your specific cell culture medium at the desired final concentration in a small, cell-free trial before treating your cells. - Consider using a serum-free medium or a medium with a lower concentration of potentially interacting components if possible for the duration of the experiment. |

| Inconsistent Antimicrobial Activity in Experiments | - Degradation of this compound: Although generally stable, prolonged exposure to harsh conditions (e.g., high temperatures, extreme pH, strong light) could lead to degradation. - Inaccurate Dilutions: Errors in preparing working solutions can lead to variability in results. | - Prepare fresh working solutions from a properly stored stock solution for each experiment. - Verify the concentration of your stock solution using a validated method like HPLC if you suspect degradation.[3] - Use calibrated pipettes and follow a standardized dilution protocol. |

| High Cytotoxicity in Mammalian Cell Lines | - Concentration Too High: this compound's primary target is the cell membrane, and at high concentrations, it can also affect mammalian cell membranes. | - Perform a dose-response experiment to determine the optimal concentration that exhibits antimicrobial activity with minimal cytotoxicity to your specific cell line. - Reduce the exposure time of the cells to the this compound solution. |

Experimental Protocols

Preparation of a 1.5% (w/v) this compound Gluconate Aqueous Stock Solution

This protocol is based on concentrations used in clinical and experimental studies.[5][6]

Materials:

-

This compound gluconate powder

-

Sterile, high-purity water (e.g., cell culture grade, distilled, or deionized)

-

Sterile glassware or polypropylene containers

-

Calibrated balance and weighing paper

-

Sterile 0.22 µm syringe filter and syringe

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh out 1.5 g of this compound gluconate powder.

-

Transfer the powder to a sterile container.

-

Add a small amount of sterile water to create a paste, ensuring all the powder is wetted.

-

Gradually add more sterile water while mixing until a total volume of 100 mL is reached.

-

Mix the solution thoroughly until the this compound gluconate is completely dissolved.

-

For sterilization, pass the solution through a 0.22 µm syringe filter into a final sterile, light-resistant container.

-

Label the container with the solution name, concentration, preparation date, and store at the recommended conditions.

In Vitro Cytotoxicity Assay Using a Tetrazolium-Based Reagent (e.g., MTT)

This protocol provides a general framework for assessing the cytotoxicity of this compound on adherent mammalian cells.

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium

-

This compound gluconate stock solution

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

-

Preparation of this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound) and a positive control for cell death.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

This compound's Mechanism of Action

Caption: this compound's primary mechanism of bactericidal action.

Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: A typical workflow for assessing the in vitro cytotoxicity of this compound.

References

- 1. Clinical application of skin antisepsis using aqueous this compound: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US8334248B2 - Aqueous solution of this compound, method of preparing the aqueous solution, and disinfectant - Google Patents [patents.google.com]

- 4. docta.ucm.es [docta.ucm.es]

- 5. Efficacy and safety of 1.5% aqueous this compound gluconate antiseptic solution compared to 1% alcoholic chlorhexidine for the prevention of intravenous catheter-related infections (Apollo study): a protocol for a randomised controlled trial | BMJ Open [bmjopen.bmj.com]

- 6. Efficacy and safety of 1.5% aqueous this compound gluconate antiseptic solution compared to 1% alcoholic chlorhexidine for the prevention of intravenous catheter-related infections (Apollo study): a protocol for a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

Factors affecting olanexidine efficacy in the presence of organic matter

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of olanexidine in experimental settings, with a specific focus on the impact of organic matter on its bactericidal efficacy.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during your research with this compound.

Q1: My this compound solution appears to have reduced efficacy in my in vitro assay containing serum/blood. What are the potential causes?

A1: While this compound is known to be less inhibited by organic matter compared to antiseptics like povidone-iodine, a significant reduction in efficacy could be due to several factors:

-

High Concentration of Organic Load: Extremely high concentrations of proteins and other organic materials can still interfere with the action of any antiseptic. This can occur through direct binding to the antiseptic molecule, reducing its availability to interact with bacterial cells, or by physically shielding the microorganisms.[1][2]

-

Inadequate Mixing: Ensure the this compound solution is thoroughly mixed with the organic matter and the bacterial suspension to ensure uniform exposure.

-

Incorrect pH: The pH of your experimental medium can influence the activity of this compound. Significant shifts from the optimal pH range may affect its efficacy.

-

Sub-optimal this compound Concentration: The concentration of this compound may be too low to overcome the challenge posed by the high organic load and bacterial concentration in your specific assay.

Q2: I am observing inconsistent results in my time-kill assays with this compound in the presence of bovine serum albumin (BSA). How can I improve reproducibility?

A2: Inconsistent results in time-kill assays, especially with interfering substances, can often be traced to methodological variability. Consider the following:

-

Standardize Inoculum Preparation: Ensure your bacterial cultures are in the same growth phase (typically logarithmic phase) for each experiment and that the final inoculum concentration is consistent.

-

Neutralizer Efficacy: The neutralizer used to stop the action of this compound at each time point must be validated to be effective in the presence of BSA. The organic matter itself can sometimes interfere with the neutralization process.

-

Precise Timing: Adhere strictly to the defined time points for sampling. Even small variations can lead to significant differences in bacterial kill counts.

-

Homogenization of Samples: Ensure that the bacterial suspension, organic load, and antiseptic are homogeneously mixed at the start of the experiment and that samples are well-mixed before plating.

Q3: How do I properly store and handle my this compound gluconate stock solution to maintain its stability?

A3: To ensure the stability and efficacy of your this compound gluconate solution, follow these storage guidelines:

-

Short-term storage (days to weeks): Store in a dry, dark place at 0 - 4°C.

-

Long-term storage (months to years): Store at -20°C.

-

Working solutions: If formulated in a solvent like DMSO, store stock solutions at 0 - 4°C for short-term use or -20°C for longer periods.

-

Avoid repeated freeze-thaw cycles.

Q4: Can I use this compound in combination with other antiseptics in my experiments?

A4: While combining antiseptics can sometimes lead to synergistic effects, it can also result in inactivation or precipitation. The compatibility of this compound with other specific antiseptics in a formulated solution should be validated before use. Currently, there is limited published data on the synergistic or antagonistic effects of this compound when mixed with other common antiseptics.

Data Presentation: this compound Efficacy in the Presence of Organic Matter

The following tables summarize the bactericidal activity of this compound, often in comparison to other common antiseptics, under conditions with and without organic load.

Table 1: Comparative Efficacy of Antiseptics in Non-Contaminated vs. Blood-Contaminated Conditions

| Antiseptic | Condition | Mean Log₁₀ Reduction (at 10 min) | Mean Log₁₀ Reduction (at 6 h) |

| 1.5% this compound Gluconate | Non-Blood-Contaminated | >3.5 | >3.0 |

| Blood-Contaminated | >3.5 | >3.0 | |

| 0.5% Chlorhexidine Gluconate | Non-Blood-Contaminated | >3.5 | ~2.5 |

| Blood-Contaminated | ~2.0 | <1.5 | |

| 10% Povidone-Iodine | Non-Blood-Contaminated | >3.5 | ~2.0 |

| Blood-Contaminated | ~2.5 | <1.5 |

Data adapted from studies on cynomolgus monkey skin, demonstrating that the bactericidal effect of this compound is minimally affected by the presence of blood compared to chlorhexidine and povidone-iodine.

Table 2: Estimated Minimal Bactericidal Concentrations (MBCs) of this compound (180-second exposure)

| Bacterial Type | Number of Strains | Estimated MBC (µg/mL) |

| Gram-positive cocci (including MRSA and VRE) | 155 | 869 |

| Gram-positive bacilli | 29 | 109 |

| Gram-negative bacteria | 136 | 434 |

These MBCs were determined in standard laboratory media without a high organic load. The presence of significant organic matter may necessitate higher concentrations to achieve the same level of bactericidal activity.[3][4]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the efficacy of this compound.

Protocol 1: Quantitative Suspension Test for Bactericidal Activity with Organic Load

This protocol is adapted from standard European Norms (EN 13727) to evaluate antiseptic efficacy under conditions simulating the presence of organic matter.

1. Materials:

-

This compound gluconate solution of desired concentration.

-

Test bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa), cultured to a standardized concentration (approx. 1.5 x 10⁸ to 5.0 x 10⁸ CFU/mL).

-

Interfering substance (organic load):

-

Clean conditions: 0.3 g/L Bovine Serum Albumin (BSA).

-

Dirty conditions: 3.0 g/L BSA and 3.0 mL/L defibrinated sheep blood.

-

-

Validated neutralizer solution (e.g., Letheen Broth with appropriate additives to inactivate this compound).

-

Standard laboratory equipment for serial dilutions and plate counting (e.g., Tryptic Soy Agar).

2. Procedure:

-

Prepare the test suspension by mixing 8 parts of the antiseptic solution with 1 part of the interfering substance and 1 part of the bacterial suspension.

-

Maintain the mixture at a controlled temperature (e.g., 20°C) for a specified contact time (e.g., 60 seconds).

-

At the end of the contact time, transfer a 1 mL aliquot of the mixture to 9 mL of the validated neutralizer solution and mix thoroughly.

-

Perform serial 10-fold dilutions of the neutralized sample in a suitable diluent.

-

Plate appropriate dilutions onto agar plates and incubate for 24-48 hours.

-

Count the number of colony-forming units (CFU) and calculate the log₁₀ reduction compared to a control sample without the antiseptic.

Protocol 2: Time-Kill Assay (ASTM E2315) with Organic Load

This method evaluates the rate of bactericidal activity of this compound over time in the presence of organic matter.

1. Materials:

-

This compound gluconate solution.

-

Log-phase culture of the test organism, washed and resuspended in a suitable buffer to a concentration of approximately 1 x 10⁸ CFU/mL.

-

Organic load solution (e.g., 3% w/v BSA in sterile water).

-

Validated neutralizer.

-

Apparatus for maintaining a constant temperature.

2. Procedure:

-

In a sterile vessel, combine the this compound solution and the organic load solution.

-

Add the bacterial inoculum to the antiseptic-organic load mixture to achieve a final bacterial concentration of approximately 1 x 10⁶ CFU/mL.

-

Start a timer immediately upon adding the inoculum.

-

At predetermined time points (e.g., 15s, 30s, 1 min, 5 min, 15 min), remove an aliquot of the mixture and add it to a validated neutralizer.

-

Perform serial dilutions and plate for viable counts as described in the suspension test protocol.

-

Calculate the log₁₀ reduction at each time point compared to the initial bacterial count.

Mandatory Visualizations

Diagram 1: this compound's Mechanism of Action

Caption: this compound's bactericidal mechanism of action.

Diagram 2: Experimental Workflow for Time-Kill Assay with Organic Load

Caption: Workflow for a time-kill assay with organic load.

Diagram 3: Logical Relationship of Factors Affecting this compound Efficacy

Caption: Key factors influencing this compound's efficacy.

References

- 1. Evaluation of organic load-related efficacy changes in antiseptic solutions used in hospitals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bactericidal Effects and Mechanism of Action of this compound Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bactericidal Effects and Mechanism of Action of this compound Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Olanexidine for Biofilm Eradication

Welcome to the technical support center for optimizing olanexidine concentration for effective biofilm eradication. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action of this compound against bacterial and fungal cells?

A1: this compound is a biguanide antiseptic that exerts its antimicrobial effect primarily by disrupting the cell membrane of microorganisms. Its cationic molecules interact with negatively charged components of the microbial cell wall, leading to increased membrane permeability, leakage of intracellular contents, and ultimately cell death. At lower concentrations, it may have a bacteriostatic effect (inhibiting growth), while at higher concentrations, it is bactericidal (killing the cells).

Q2: What is a good starting concentration range for this compound in a biofilm eradication experiment?

A2: While specific Minimum Biofilm Eradication Concentration (MBEC) data for this compound is not widely published, a good starting point can be derived from its bactericidal concentrations against planktonic (free-floating) bacteria. For a 180-second exposure, estimated bactericidal concentrations are approximately 869 µg/mL for Gram-positive cocci, 109 µg/mL for Gram-positive bacilli, and 434 µg/mL for Gram-negative bacteria. It is important to note that biofilms are generally more resistant than planktonic cells, so higher concentrations and longer exposure times will likely be necessary for complete eradication. We recommend performing a dose-response experiment starting from these concentrations and increasing them systematically.

Q3: How does the anti-biofilm activity of this compound compare to that of chlorhexidine?

A3: Both this compound and chlorhexidine are biguanide antiseptics. Clinical studies have shown that 1.5% this compound may be more effective than 1% chlorhexidine in preventing surgical site infections. However, direct comparative studies on the biofilm eradication efficacy of these two compounds are limited. Researchers should perform head-to-head comparisons in their specific biofilm models to determine the relative efficacy for their application.

Q4: Can this compound be used to eradicate biofilms of Candida albicans?

Troubleshooting Guides

This section addresses common issues encountered during biofilm eradication experiments with this compound.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Inconsistent or non-reproducible biofilm formation | 1. Variation in inoculum preparation (cell density, growth phase).2. Inconsistent incubation conditions (time, temperature, nutrient medium).3. Contamination of the culture. | 1. Standardize your inoculum preparation protocol. Use a spectrophotometer to ensure consistent starting cell density.2. Ensure precise control over incubation time and temperature. Use the same batch of growth medium for all experiments.3. Use aseptic techniques and regularly check for contamination. |

| High variability in biofilm eradication results | 1. Incomplete removal of planktonic cells before adding this compound.2. Uneven exposure of the biofilm to this compound.3. Issues with the viability assay (e.g., interference of this compound with the assay reagents). | 1. Gently wash the biofilms with a sterile buffer (e.g., PBS) to remove non-adherent cells before treatment.2. Ensure the entire biofilm is submerged in the this compound solution and gently agitate if necessary.3. Run appropriate controls, including this compound with the viability assay reagents in the absence of cells, to check for interference. |

| This compound appears ineffective against the biofilm | 1. Concentration is too low.2. Exposure time is too short.3. The biofilm is highly mature and resistant.4. This compound may be neutralized by components in the test medium. | 1. Perform a dose-response experiment with a wider range of concentrations.2. Increase the exposure time.3. Consider using a younger biofilm for initial experiments or combining this compound with other anti-biofilm agents.4. Be aware of potential interactions between this compound and components of your growth medium. Consider testing in a buffered saline solution. |

| Difficulty in quantifying biofilm after treatment | 1. Crystal violet staining is inconsistent.2. The viability assay (e.g., resazurin, XTT) shows high background signal. | 1. Ensure complete removal of unbound crystal violet by thorough washing. Use a consistent volume of solvent to dissolve the stain.2. Include a "no-cell" control with the viability dye and this compound to measure and subtract the background signal. |

Data Presentation

The following table summarizes the available quantitative data on the bactericidal concentration of this compound against planktonic bacteria. This data can be used as a reference for designing initial biofilm eradication experiments.

| Bacterial Type | Number of Strains Tested | Estimated Bactericidal Concentration (180s exposure) | Reference |

| Gram-positive cocci | 155 | 869 µg/mL | |

| Gram-positive bacilli | 29 | 109 µg/mL | |

| Gram-negative bacteria | 136 | 434 µg/mL |

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC) using a 96-well plate format

This protocol is adapted for testing this compound and is based on standard MBEC assay procedures.

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial or fungal strain of interest

-

Appropriate growth medium (e.g., Tryptic Soy Broth for bacteria, RPMI for C. albicans)

-

This compound stock solution

-

Sterile Phosphate Buffered Saline (PBS)

-

Resazurin solution (for viability testing)

-

Plate reader

Procedure:

-

Inoculum Preparation: Prepare an overnight culture of the test microorganism. Dilute the culture in fresh growth medium to a standardized optical density (e.g., OD600 of 0.1).

-

Biofilm Formation: Add 200 µL of the diluted culture to each well of a 96-well plate. Incubate for 24-48 hours at 37°C to allow for biofilm formation. Include wells with sterile medium only as a negative control.

-

Preparation of this compound Dilutions: In a separate 96-well plate, prepare a serial dilution of this compound in the appropriate medium or PBS.

-

Biofilm Washing: Gently aspirate the medium from the biofilm plate and wash the wells twice with 200 µL of sterile PBS to remove planktonic cells.

-

This compound Treatment: Add 200 µL of the prepared this compound dilutions to the corresponding wells of the biofilm plate. Incubate for the desired exposure time (e.g., 1, 4, or 24 hours) at 37°C.

-

Removal of this compound and Washing: Aspirate the this compound solution and wash the wells twice with sterile PBS.

-

Viability Assessment: Add 200 µL of fresh medium containing a viability indicator (e.g., resazurin) to each well. Incubate until a color change is observed in the positive control wells (biofilm with no this compound treatment).

-

Data Analysis: Read the absorbance or fluorescence using a plate reader. The MBEC is defined as the lowest concentration of this compound that results in no viable cells (i.e., no color change in the viability assay).

Protocol 2: Quantification of Biofilm Biomass using Crystal Violet Staining

This protocol allows for the quantification of the total biofilm biomass remaining after treatment with this compound.

Materials:

-

Biofilms grown and treated with this compound as described in Protocol 1.

-

0.1% Crystal Violet solution

-

30% Acetic acid in water

-

Plate reader

Procedure:

-

Follow steps 1-6 of Protocol 1.

-

Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Gently wash the plate three times with sterile PBS to remove excess stain.

-

Drying: Invert the plate and allow it to air dry completely.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

-

Quantification: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

Mandatory Visualizations

Caption: Experimental workflow for determining the MBEC of this compound.

Caption: Simplified signaling pathway of this compound's mechanism of action.

Troubleshooting inconsistent results in olanexidine antimicrobial susceptibility testing

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during olanexidine antimicrobial susceptibility testing (AST).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?